2-(4-Chlorophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chlorophenyl and benzodioxin groups contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzohydrazide with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under appropriate conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazole is not fully understood but is believed to involve interactions with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of cellular pathways. For example, its potential anticancer activity could be attributed to the inhibition of specific kinases or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole: Lacks the benzodioxin moiety, which may result in different chemical and biological properties.
2-(4-Chlorophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2,4-oxadiazole: Contains a different oxadiazole ring, which may affect its reactivity and applications.
Uniqueness: The presence of both the chlorophenyl and benzodioxin groups in 2-(4-Chlorophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazole contributes to its unique chemical properties and potential biological activities. This combination of functional groups may enhance its stability, reactivity, and interactions with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H11ClN2O3 |
---|---|
Molecular Weight |
314.72 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H11ClN2O3/c17-12-4-1-10(2-5-12)15-18-19-16(22-15)11-3-6-13-14(9-11)21-8-7-20-13/h1-6,9H,7-8H2 |
InChI Key |
IWGLVWZGOLHCQE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.